3-[7-Trifluoromethyl-5-(2-trifluoromethyl-phenyl)-1H-benzimidazol-2-yl]-1-oxa-2-aza-spiro[4.5]dec-2-ene
Overview
Description
“3-[7-Trifluoromethyl-5-(2-trifluoromethyl-phenyl)-1H-benzimidazol-2-yl]-1-oxa-2-aza-spiro[4.5]dec-2-ene” is a compound with the molecular formula C23H19F6N3O . It is also known by other names such as TC-I 2014 and CHEMBL1650511 .
Molecular Structure Analysis
The compound has a complex structure that includes a benzimidazole ring and a spiro[4.5]dec-2-ene ring . The InChI string, which provides a textual representation of the compound’s structure, is "InChI=1S/C23H19F6N3O/c24-22(25,26)15-7-3-2-6-14(15)13-10-16(23(27,28)29)19-17(11-13)30-20(31-19)18-12-21(33-32-18)8-4-1-5-9-21/h2-3,6-7,10-11H,1,4-5,8-9,12H2,(H,30,31)" .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 467.4 g/mol . Other computed properties include an XLogP3-AA of 6.7, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 9, and a rotatable bond count of 2 .
Scientific Research Applications
Analgesic Activity
3-[7-Trifluoromethyl-5-(2-trifluoromethyl-phenyl)-1H-benzimidazol-2-yl]-1-oxa-2-aza-spiro[4.5]dec-2-ene and its derivatives have been explored for analgesic activity. Cohen et al. (1978) found that such compounds exhibited significant activity in phenylquinone writhing and yeast inflamed foot assays, suggesting potential applications in pain management Cohen, Banner, & Lopresti, 1978.
Crystallographic Studies
Research by Parvez et al. (2001) involved examining the crystal structures of compounds similar to this compound. Their work provided insights into the structural properties of these compounds Parvez, Yadav, & Senthil, 2001.
Antimicrobial Applications
Vora and Vyas (2019) synthesized a series of compounds including this compound for antimicrobial evaluation. Their research indicated the potential use of these compounds in antibacterial and antifungal applications Vora & Vyas, 2019.
Electroluminescence Tuning
Liang et al. (2014) demonstrated the use of benzimidazole-attached spiro[benzofluorene] derivatives, closely related to this compound, in tuning electroluminescence from sky-blue to deep-blue. This finding is significant for optoelectronic applications Liang et al., 2014.
Synthesis of Bioactive Compounds
Meng et al. (2017) described a method to synthesize trifluoromethyl-containing compounds related to this compound. This method facilitates the creation of potentially bioactive trifluoromethylated compounds Meng, Chen, Yu, & Han, 2017.
Novel Spiro Heterocycles Synthesis
Dabholkar and Bhusari (2013) synthesized novel spiro heterocycles containing structures related to this compound. Their work contributes to the development of new pharmaceuticals and materials Dabholkar & Bhusari, 2013.
Mechanism of Action
Target of Action
TC-I 2014, also known as 3-[7-(Trifluoromethyl)-5-[2-(trifluoromethyl)phenyl]-1H-benzimidazol-2-yl]-1-oxa-2-azaspiro[4.5]dec-2-ene, is a potent and orally active antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) . TRPM8 is an ion channel that plays a crucial role in the sensation of cold and the development of cold allodynia, a condition where innocuous cooling becomes painful .
Mode of Action
TC-I 2014 interacts with the TRPM8 channels, inhibiting their function . It exhibits high affinity towards TRPM8 and shows potent inhibitory activity, with IC50 values of 0.8 nM, 3.0 nM, and 4.4 nM for canine, human, and rat channels respectively .
Biochemical Pathways
The primary biochemical pathway affected by TC-I 2014 is the TRPM8-mediated calcium influx pathway . By inhibiting TRPM8, TC-I 2014 prevents the influx of calcium ions that would normally occur in response to cold stimuli . This can lead to a reduction in the sensation of cold and the development of cold allodynia .
Result of Action
The primary molecular effect of TC-I 2014 is the inhibition of TRPM8 channels . On a cellular level, this leads to a decrease in calcium influx in response to cold stimuli . The overall result is a reduction in the sensation of cold and the development of cold allodynia .
Biochemical Analysis
Biochemical Properties
TC-I 2014 interacts with the TRPM8 channel, a member of the transient receptor potential (TRP) superfamily of cation channels . It has been shown to inhibit TRPM8 currents in HEK293 cells stably expressing canine or human TRPM8 . The IC50 values are 0.8 nM, 3.0 nM, and 4.4 nM for canine, human, and rat channels respectively .
Cellular Effects
TC-I 2014 influences cell function by acting as a potent TRPM8 antagonist . TRPM8 channels are involved in various cellular processes, including pain sensation and thermosensation. By inhibiting these channels, TC-I 2014 can modulate these processes .
Molecular Mechanism
The molecular mechanism of action of TC-I 2014 involves the inhibition of the TRPM8 channel . This inhibition prevents the influx of calcium ions into the cell, which is a key step in the activation of the pain and cold sensation pathways .
Temporal Effects in Laboratory Settings
Given its potent inhibitory effects on the TRPM8 channel, it is likely that its effects would be observable shortly after administration and would persist as long as the compound remains in the system .
Dosage Effects in Animal Models
In animal models, TC-I 2014 has been shown to prevent icilin-induced withdrawal responses . The compound produced greater than 90% inhibition at dosages of 3, 5.6, and 10 mg/kg administered 2 hours prior to icilin challenge .
Metabolic Pathways
Given its role as a TRPM8 antagonist, it is likely involved in the regulation of calcium ion homeostasis within the cell .
Transport and Distribution
Given its role as a TRPM8 antagonist, it is likely that it is transported to areas of the cell where TRPM8 channels are present .
Subcellular Localization
Given its role as a TRPM8 antagonist, it is likely that it localizes to areas of the cell where TRPM8 channels are present .
properties
IUPAC Name |
3-[4-(trifluoromethyl)-6-[2-(trifluoromethyl)phenyl]-1H-benzimidazol-2-yl]-1-oxa-2-azaspiro[4.5]dec-2-ene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19F6N3O/c24-22(25,26)15-7-3-2-6-14(15)13-10-16(23(27,28)29)19-17(11-13)30-20(31-19)18-12-21(33-32-18)8-4-1-5-9-21/h2-3,6-7,10-11H,1,4-5,8-9,12H2,(H,30,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSMFCZZEKTVDHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CC(=NO2)C3=NC4=C(C=C(C=C4N3)C5=CC=CC=C5C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19F6N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What can you tell us about the interaction between TC-I 2014 and the TRPM8 receptor based on the provided research?
A1: The provided research paper focuses on the structural analysis of the TRPM8 cold receptor using single-particle electron cryo-microscopy. [] This powerful technique allows researchers to visualize the receptor at a near-atomic resolution. The paper specifically investigates the structure of TRPM8 bound to TC-I 2014. By analyzing this complex, researchers can gain valuable insights into the binding site of TC-I 2014 on the receptor and understand how this interaction might modulate the receptor's activity.
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